molecular formula C24H26N4O3S B6499544 2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 913512-70-6

2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B6499544
CAS No.: 913512-70-6
M. Wt: 450.6 g/mol
InChI Key: YITVONBVGMJLSF-UHFFFAOYSA-N
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Description

The compound “2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one” is a heterocyclic small molecule with a quinazoline core. Key structural features include:

  • Quinazoline scaffold: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.
  • Sulfanyl group at position 2: A sulfur-containing moiety that enhances molecular flexibility and may facilitate thiol-mediated interactions.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-16-8-10-28(11-9-16)22(29)14-32-24-26-19-5-3-2-4-18(19)23(27-24)25-13-17-6-7-20-21(12-17)31-15-30-20/h2-7,12,16H,8-11,13-15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITVONBVGMJLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be grouped into three categories based on the evidence:

Quinazoline Derivatives with Sulfanyl Groups

Example : 5-[(4-tert-butylphenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one ()

  • Core : Imidazo[1,2-c]quinazoline (fused imidazole-quinazoline) vs. the target’s simpler quinazoline.
  • Sulfanyl group : Similar sulfur-based linkage but attached to a bulky tert-butylphenyl group, reducing solubility compared to the target’s benzodioxole-methylamine substituent.

Benzimidazole-Based Analogs

Example: I-BET469 (5-(1-(1,3-Dimethoxypropan-2-yl)-5-morpholino-1H-benzo[d]imidazol-2-yl)-1,3-dimethylpyridin-2(1H)-one) ()

  • Core: Benzimidazole-pyridinone vs. quinazoline.
  • Activity : I-BET469 is a BET bromodomain inhibitor, suggesting the target compound’s benzodioxole-methylamine group may similarly target epigenetic readers .

Piperidine/Piperazine-Containing Compounds

Example : (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine ()

  • Core : Benzimidazole-pyridine vs. quinazoline.
  • Substituents: Trifluoromethyl-imidazole and piperidine-like groups introduce steric bulk and fluorophilic interactions, contrasting with the target’s 4-methylpiperidine-ethanone tail.
  • Synthesis : The use of isothiocyanates in coupling reactions () suggests the target compound could be synthesized via similar thiol-amine conjugation .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Potential Applications Reference
Target Compound Quinazoline Benzodioxole-methylamine, sulfanyl, 4-methylpiperidine-ethanone ~500 (estimated) Kinase inhibition, CNS targets
5-[(4-tert-butylphenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one Imidazo-quinazoline tert-butylphenyl-sulfanyl, isopropyl ~420 Anticancer (hypothetical)
I-BET469 Benzimidazole Morpholine, dimethoxypropan-2-yl 426.51 BET bromodomain inhibition
(2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine Benzimidazole-pyridine Trifluoromethyl-imidazole, piperidine 546.1 Kinase/protease inhibition

Research Findings and Implications

  • Hydrogen Bonding : The target’s benzodioxole-methylamine and sulfanyl groups may form hydrogen-bonding networks similar to those observed in Etter’s graph set analysis (e.g., R₂²(8) motifs), enhancing crystal packing or target binding .
  • Synthetic Routes : highlights the use of isothiocyanate intermediates for sulfur-containing analogs, suggesting viable pathways for the target’s synthesis .
  • Solubility vs. Lipophilicity: The 4-methylpiperidine-ethanone tail balances lipophilicity for membrane permeability, whereas bulkier analogs (e.g., tert-butylphenyl in ) may compromise bioavailability .

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